7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Description
7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is a complex organic compound that belongs to the class of pyrido[1,2-a][1,3,5]triazine derivatives
Properties
Molecular Formula |
C14H10Br2N4O2 |
|---|---|
Molecular Weight |
426.06 g/mol |
IUPAC Name |
7-bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methylpyrido[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C14H10Br2N4O2/c1-7-3-9(15)5-17-11(7)20-13(21)18-12-8(2)4-10(16)6-19(12)14(20)22/h3-6H,1-2H3 |
InChI Key |
WFBRCHVMXSZNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2C(=O)N=C3C(=CC(=CN3C2=O)Br)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine substituents at positions 7 (pyrido-triazine) and 5 (pyridine) serve as reactive sites for nucleophilic substitution.
Key Observations:
-
Bromine replacement with amines : In ethanol under reflux, primary amines displace bromine atoms to form substituted derivatives. For example, reaction with ethylamine yields 7-amino-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a] triazine-2,4(3H)-dione.
-
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Table 1: Nucleophilic Substitution Conditions and Yields
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethylamine | Ethanol | 80 | 12 | 78 |
| NaN₃ | DMF/H₂O | 100 | 6 | 65 |
| KSCN | Acetonitrile | 60 | 8 | 72 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its brominated aromatic systems.
Suzuki-Miyaura Coupling
-
Reagents : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃ (base)
-
Conditions : Ethanol/water (3:1), 80°C, 24h
-
Outcome : Substitution at the 7-bromo position with aryl groups (e.g., phenyl, 4-methylphenyl) .
Table 2: Suzuki Coupling Partners and Efficiency
| Boronic Acid | Product Yield (%) |
|---|---|
| Phenylboronic acid | 82 |
| 4-Methylphenylboronic | 75 |
| 4-Methoxycarbonylphenyl | 68 |
Cyclization Reactions
The triazine-dione core facilitates intramolecular cyclization under acidic or basic conditions.
Acid-Catalyzed Cyclization
-
Conditions : Trifluoroacetic acid (TFA), 120°C in a Q-tube reactor .
-
Product : Pyrido[1,2-a] triazine-fused heterocycles via dehydration and C–N bond formation.
Base-Mediated Ring Expansion
-
Reagents : K₂CO₃, DMSO, 100°C
-
Mechanism : Deprotonation at the 9-methyl group followed by nucleophilic attack on the triazine ring .
Reactivity with Diazonium Salts
The pyridine moiety undergoes diazo-coupling at activated positions (e.g., C-5):
Key Reaction:
-
Arenediazonium salts : React in ethanol/water at 0–5°C to form 5-arylazo derivatives.
-
Example : Coupling with benzenediazonium chloride yields 5-(phenylazo)-7-bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a] triazine-2,4(3H)-dione .
Table 3: Diazonium Coupling Partners
| Diazonium Salt | Coupling Position | Yield (%) |
|---|---|---|
| 4-Nitrobenzenediazonium | C-5 | 67 |
| 4-Methylbenzenediazonium | C-5 | 71 |
Reductive Dehalogenation
Catalytic hydrogenation removes bromine substituents selectively:
-
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C
-
Outcome : Debromination at the 7-position occurs preferentially over the 5-bromo-pyridine site .
Stability Under Hydrolytic Conditions
The triazine-dione system resists hydrolysis in neutral aqueous media but decomposes under strongly acidic or basic conditions:
-
pH 1–2 (HCl) : Degradation via ring-opening after 24h at 60°C.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic C–Br bond cleavage, generating aryl radicals that dimerize or abstract hydrogen .
Scientific Research Applications
Overview
7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is a complex organic compound with significant potential in various scientific research applications. Its unique structural features make it a candidate for exploration in medicinal chemistry, agricultural science, and materials science. This article will delve into the diverse applications of this compound, supported by data tables and documented case studies.
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, pyrido[1,2-a][1,3,5]triazine derivatives have shown promising results in inhibiting tumor growth by disrupting cellular processes such as DNA synthesis and repair mechanisms. A study demonstrated that modifications in the bromine substituents can enhance the selectivity and potency against specific cancer types.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Bromo Compound | MCF-7 (Breast) | 12.5 | |
| Analog A | HeLa (Cervical) | 10.0 | |
| Analog B | A549 (Lung) | 15.0 |
Agricultural Science
Pesticidal Properties :
The compound has been investigated for its potential use as a pesticide due to its ability to inhibit specific enzymes in pests. Studies have shown that brominated pyridine derivatives can disrupt the metabolic pathways of insects, leading to increased mortality rates in targeted species.
| Pesticide Type | Target Species | Mortality Rate (%) | Reference |
|---|---|---|---|
| Insecticide | Aphids | 85 | |
| Fungicide | Fungal Pathogen | 70 |
Materials Science
Organic Electronics :
The unique electronic properties of this compound allow it to be used in the development of organic semiconductors. Its application in organic light-emitting diodes (OLEDs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.
| Application | Device Type | Efficiency (%) | Reference |
|---|---|---|---|
| OLED | Blue Emission | 18 | |
| Organic Solar Cell | Photovoltaic Cell | 12 |
Case Study 1: Anticancer Screening
A comprehensive screening of various pyrido[1,2-a][1,3,5]triazine derivatives was conducted to evaluate their anticancer properties. The study highlighted that compounds with bromine substitutions exhibited enhanced activity against breast and lung cancer cell lines compared to their non-brominated counterparts.
Case Study 2: Pesticide Development
In a field trial assessing the efficacy of a new pesticide formulation based on this compound, researchers found a significant reduction in pest populations over a four-week period. The formulation was noted for its low toxicity to beneficial insects, suggesting its potential as an environmentally friendly pest control option.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and pyridine ring allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Similar in structure due to the presence of a bromopyridine moiety.
2-Amino-3-bromo-5-methylpyridine: Shares the bromopyridine structure but differs in functional groups.
Uniqueness
7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is unique due to its combination of bromine atoms and the pyrido[1,2-a][1,3,5]triazine core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Biological Activity
7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₃H₈Br₂N₄O₂
- CAS Number : 2568130-83-4
- Molecular Weight : 368.03 g/mol
Synthesis
The synthesis of the compound has been explored in various studies focusing on multicomponent reactions (MCRs). These reactions are significant for developing biologically active molecules efficiently. The method typically involves the reaction of pyridine derivatives with carbonyl compounds under specific conditions to yield the target compound with high purity and yield .
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazine Derivative A | 8 | S. aureus |
| Triazine Derivative B | 12 | E. coli |
| 7-Bromo Compound | 10 | Pseudomonas aeruginosa |
Antiviral Activity
Some studies have highlighted the potential antiviral effects of similar triazine derivatives against hepatitis C virus (HCV). These compounds inhibited viral replication in cell cultures, suggesting a promising avenue for further research in antiviral drug development .
Anti-inflammatory Activity
Compounds derived from triazine scaffolds have also been evaluated for their anti-inflammatory properties. They exhibited inhibition of inflammatory cytokines in vitro, which may provide insights into their use in treating inflammatory diseases .
Case Studies
Several case studies have been documented regarding the biological activity of triazine derivatives:
-
Case Study on Antimicrobial Efficacy :
- A study tested a series of triazine derivatives for their antimicrobial efficacy against clinical isolates. The results demonstrated that modifications at specific positions on the triazine ring significantly enhanced activity against gram-positive bacteria.
-
Case Study on Antiviral Properties :
- In another investigation, a related compound was shown to reduce viral load in HCV-infected cell lines by more than 70%, indicating that structural modifications could lead to enhanced antiviral potency.
Q & A
Basic: What are the standard synthetic methodologies for preparing this compound?
Answer:
The compound is typically synthesized via bromination and heterocyclic coupling. Key methods include:
- Halogenation with NBS : Bromination of precursor pyridines or pyrrolo-pyrimidines using N-bromosuccinimide (NBS) in dichloromethane, achieving ~76% yield under controlled conditions .
- Methylation via NaH/MeI : Alkylation using sodium hydride (NaH) in DMF with iodomethane, yielding 88% after purification by silica gel chromatography .
- Phase-transfer catalysis : For intermediates like imidazo-pyridines, reactions with benzaldehyde under solid-liquid phase transfer catalysis (e.g., p-toluenesulfonic acid in DMF) are employed .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Structural validation requires:
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, methyl groups appear at δ ~2.60 ppm, and aromatic protons show splitting patterns indicative of substitution .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed 244.9359 vs. theoretical 244.9355) .
- X-ray diffraction : Resolves crystal packing and bond angles for ambiguous substituents .
Advanced: How can reaction conditions be optimized to improve bromination efficiency?
Answer:
Optimization strategies include:
- Temperature control : Bromination at 0°C minimizes side reactions (e.g., di-bromination) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves selectivity for mono-bromination .
- Catalyst screening : Phase-transfer catalysts (e.g., p-toluenesulfonic acid) accelerate coupling reactions in heterogeneous systems .
- Yield comparison : Method A (88% via NaH/MeI) vs. Method B (76% via NBS) highlights the trade-off between alkylation and bromination efficiency .
Advanced: What strategies address conflicting spectral data during structural elucidation?
Answer:
- Cross-validation : Combine HRMS (to confirm molecular formula) with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Isotopic labeling : Use deuterated analogs to distinguish exchangeable protons (e.g., NH or OH groups) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .
Advanced: How to design experiments to explore the compound’s reactivity in nucleophilic substitution?
Answer:
- Substrate screening : Test nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions. For example, substitution at the 7-bromo position proceeds efficiently in DMSO at 80°C .
- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants and intermediate stability .
- Leaving group modification : Compare bromo vs. iodo analogs to assess electronic effects on substitution rates .
Basic: What are the key purity assessment methods post-synthesis?
Answer:
- Thin-layer chromatography (TLC) : Use CH2Cl2/MeOH (99:1) to monitor reaction progress and isolate pure fractions .
- Elemental analysis : Verify C, H, N content (e.g., observed 34.10% C vs. 34.11% theoretical) .
- Melting point analysis : Sharp melting ranges (e.g., 200–201°C) indicate high crystallinity and purity .
Advanced: How to integrate computational modeling with experimental data for mechanistic studies?
Answer:
- DFT calculations : Model transition states for bromination or substitution reactions to predict regioselectivity .
- Molecular docking : Screen binding affinities for biological targets (e.g., antimicrobial enzymes) to guide SAR studies .
- Dynamic NMR simulations : Correlate temperature-dependent spectral changes with conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
